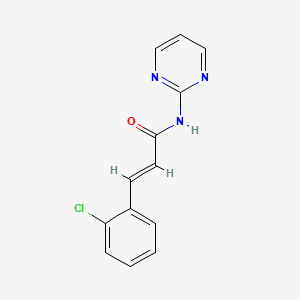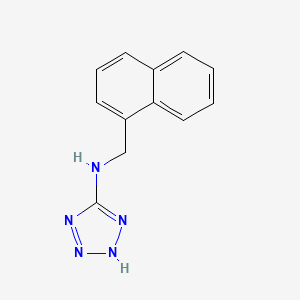
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine, also known as DMPP, is a pyrimidine derivative that has gained significant attention in scientific research due to its diverse biological activities. DMPP has been shown to exhibit anticancer, antifungal, and antiviral properties, making it a promising candidate for the development of new therapeutic agents.
Mecanismo De Acción
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine exerts its biological effects by targeting specific proteins and signaling pathways involved in cell growth, proliferation, and survival. One of the key targets of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine is the protein kinase B (AKT) signaling pathway, which plays a critical role in regulating cell survival and proliferation. 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine inhibits the activation of AKT, leading to the induction of apoptosis and inhibition of cancer cell growth.
Biochemical and Physiological Effects
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cancer cell growth and metastasis, and antifungal and antiviral activities. 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine has also been shown to modulate the expression of various genes involved in cell survival and proliferation, suggesting that it may have broad therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine in lab experiments is its diverse biological activities, which make it a versatile tool for studying various cellular processes and disease states. However, one limitation of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine is its relatively low solubility in water, which can complicate its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine, including:
1. Development of new 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine derivatives with improved solubility and bioavailability for use in therapeutic applications.
2. Investigation of the mechanisms underlying 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine's antifungal and antiviral activities, with the goal of developing new antifungal and antiviral agents.
3. Exploration of the potential use of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine in combination with other anticancer agents to enhance their efficacy and reduce side effects.
4. Investigation of the potential use of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine in other disease states, such as inflammatory disorders and neurodegenerative diseases.
In conclusion, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine is a promising candidate for the development of new therapeutic agents due to its diverse biological activities and potential use in cancer therapy. Further research is needed to fully understand the mechanisms underlying its effects and to explore its potential use in other disease states.
Métodos De Síntesis
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine can be synthesized through a multistep process involving the condensation of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with phenylacetonitrile, followed by cyclization with phenoxyacetyl chloride. The resulting product is then subjected to further purification to obtain 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine in high yield and purity.
Aplicaciones Científicas De Investigación
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine has been extensively studied for its potential use in cancer therapy. Research has shown that 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine can induce apoptosis, or programmed cell death, in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer treatments.
Propiedades
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-15-13-16(2)25(24-15)19-14-20(26-18-11-7-4-8-12-18)23-21(22-19)17-9-5-3-6-10-17/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYNNKYBCNYGPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5830252.png)

![4-methyl-7-[(3-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5830293.png)
![4-chloro-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5830300.png)

![2-(2-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5830311.png)

![methyl 4-[(1-azepanylacetyl)amino]benzoate](/img/structure/B5830326.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B5830331.png)

![ethyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5830338.png)

![4-methoxy-N'-[(trifluoroacetyl)oxy]benzenecarboximidamide](/img/structure/B5830357.png)
![ethyl 4-{[(benzylamino)carbonothioyl]amino}benzoate](/img/structure/B5830359.png)